methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a methyl carboxylate group at position 2 and a complex sulfamoyl-carbamoyl moiety at position 3. The sulfamoyl group is further functionalized with a methyl group and a 3-(trifluoromethyl)phenyl carbamoyl-methyl chain.
The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, which may improve herbicidal efficacy and environmental persistence. The methyl ester group at position 2 contributes to solubility and hydrolysis kinetics, influencing bioavailability and degradation pathways.
Properties
IUPAC Name |
methyl 3-[methyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O5S2/c1-25(11-16(26)24-13-7-5-6-12(10-13)20(21,22)23)32(28,29)18-14-8-3-4-9-15(14)31-17(18)19(27)30-2/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMIXNIWYQMJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide and carbamoyl groups, with the trifluoromethyl group being introduced in the final stages. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the benzothiophene ring.
Scientific Research Applications
Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the benzothiophene core provides structural stability. The sulfonamide and carbamoyl groups contribute to the compound’s overall reactivity and solubility.
Comparison with Similar Compounds
Structural Analogs in the Sulfonylurea Herbicide Class
The compound belongs to the sulfonylurea herbicide family, which shares a common sulfamoylurea backbone. Key structural analogs include:
Key Comparative Findings
Substituent Effects on Activity
- Trifluoromethyl Group: The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity compared to analogs with methyl (e.g., ), methoxy (e.g., metsulfuron ), or ethoxy groups (e.g., ethametsulfuron ).
- Fluorinated Analogs : The ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] analog demonstrates how fluorine atoms enhance binding affinity to ALS enzymes due to electronegativity and steric effects. The target compound’s trifluoromethyl group may offer similar advantages.
Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound’s methyl ester may hydrolyze faster than ethyl esters (e.g., ), leading to quicker release of the active sulfonylurea moiety. This could result in faster herbicidal action but shorter residual activity compared to ethyl-based analogs.
Biological Activity
Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H24F3N3O3S
- Molecular Weight : 459.5 g/mol
Antibacterial Activity
Recent studies have shown that derivatives of benzothiophene compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) of these compounds were determined, revealing promising antibacterial activity.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 8 | 4.88 | B. mycoides, E. coli, C. albicans |
| Compound 7 | 6.00 | Various Gram-positive bacteria |
| Compound 9 | 5.50 | E. coli |
Anticancer Activity
The anticancer potential of this compound has also been investigated in vitro against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values lower than Doxorubicin, a commonly used chemotherapeutic agent.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 22.4 | Not applicable |
| HePG2 | 30.0 | Not applicable |
The biological activity of this compound may be attributed to its structural features, particularly the presence of the trifluoromethyl group and the sulfamoyl moiety, which enhance its interaction with biological targets. Research indicates that the trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to DNA and other cellular components.
Case Studies
- Study on Antibacterial Effects : A study published in October 2023 demonstrated that derivatives similar to this compound exhibited strong antibacterial properties with low MIC values against multiple strains, indicating their potential as therapeutic agents in treating bacterial infections .
- Anticancer Evaluation : In a comparative study against various cancer cell lines, compounds derived from this chemical structure showed superior efficacy compared to standard treatments, suggesting a promising avenue for further research in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
